Ethyl 2-chloro-3-phenylpropanoate
Description
Ethyl 2-chloro-3-phenylpropanoate (CAS 7497-19-0, molecular formula C₁₂H₂₀O₄) is an ester derivative featuring a chloro substituent at the β-carbon and a phenyl group at the γ-carbon of the propanoate backbone . While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs and related research suggest its utility in organic synthesis and pharmaceutical intermediates. For instance, enzymatic studies demonstrate that chloro-substituted propanoates like this compound undergo stereoselective reductions to yield chiral hydroxy esters, which are critical in drug development .
Properties
CAS No. |
7497-19-0 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
ethyl 2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
UWZLUCLOMBQPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-phenylpropanoate can be synthesized through the direct chlorination of ethyl 3-hydroxy-3-phenylpropanoate. The process involves the use of chlorodimethylsilane (HSiMe2Cl) as a chlorinating agent in the presence of a catalyst such as indium(III) chloride (InCl3). The reaction is typically carried out in an inert atmosphere using dichloromethane as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and distillation are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Nucleophilic Substitution: Formation of ethyl 2-amino-3-phenylpropanoate or ethyl 2-thio-3-phenylpropanoate.
Reduction: Formation of 2-chloro-3-phenylpropanol.
Oxidation: Formation of nitro or bromo derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2-chloro-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-phenylpropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and ester functionality play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of Ethyl 2-chloro-3-phenylpropanoate, highlighting substituent differences and their implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
